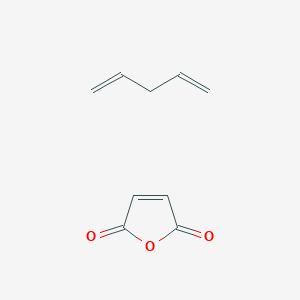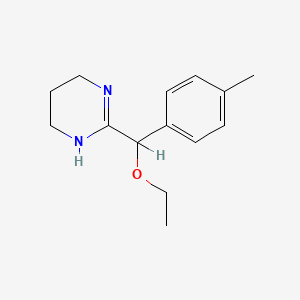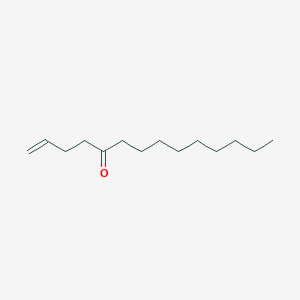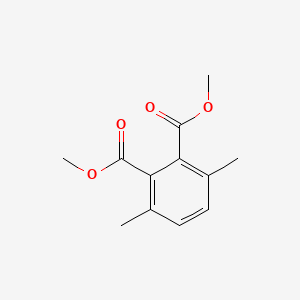![molecular formula C19H32O B14677141 [(Dodecyloxy)methyl]benzene CAS No. 39695-18-6](/img/structure/B14677141.png)
[(Dodecyloxy)methyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(Dodecyloxy)methyl]benzene is an organic compound characterized by a benzene ring substituted with a dodecyloxy group (a twelve-carbon alkyl chain attached via an oxygen atom) and a methyl group. This compound is part of the larger family of aromatic hydrocarbons, which are known for their stability and unique chemical properties due to the delocalized π-electrons in the benzene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(Dodecyloxy)methyl]benzene typically involves the alkylation of benzene with a dodecyloxy methyl halide. This reaction is often carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The general reaction can be represented as follows:
C6H6+C12H25OCH2ClAlCl3C6H5CH2OC12H25+HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of heterogeneous catalysts, such as zeolites, can also be employed to enhance the reaction efficiency and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
[(Dodecyloxy)methyl]benzene can undergo various types of chemical reactions, including:
Reduction: The compound can be reduced to form simpler hydrocarbons under hydrogenation conditions with a nickel catalyst.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: Hydrogen gas (H₂) with a nickel catalyst at elevated temperatures.
Major Products Formed
Oxidation: Formation of dodecanoic acid and benzoic acid.
Reduction: Formation of dodecane and toluene.
Substitution: Formation of nitro, sulfonic, or halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
[(Dodecyloxy)methyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Medicine: Explored for its antimicrobial properties and potential use in pharmaceuticals.
Industry: Utilized in the production of surfactants, lubricants, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of [(Dodecyloxy)methyl]benzene in various applications depends on its chemical structure. In oxidation reactions, the dodecyloxy group can be cleaved to form carboxylic acids. In substitution reactions, the benzene ring’s electron-rich nature facilitates the attack by electrophiles, leading to the formation of substituted products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dodecylbenzene: Similar structure but lacks the oxygen atom in the alkyl chain.
Methoxybenzene (Anisole): Contains a methoxy group instead of a dodecyloxy group.
Benzyl Alcohol: Contains a hydroxymethyl group instead of a dodecyloxymethyl group
Uniqueness
[(Dodecyloxy)methyl]benzene is unique due to its long alkyl chain, which imparts amphiphilic properties, making it useful in applications requiring both hydrophobic and hydrophilic interactions. This distinguishes it from simpler aromatic compounds like benzene and toluene .
Eigenschaften
CAS-Nummer |
39695-18-6 |
|---|---|
Molekularformel |
C19H32O |
Molekulargewicht |
276.5 g/mol |
IUPAC-Name |
dodecoxymethylbenzene |
InChI |
InChI=1S/C19H32O/c1-2-3-4-5-6-7-8-9-10-14-17-20-18-19-15-12-11-13-16-19/h11-13,15-16H,2-10,14,17-18H2,1H3 |
InChI-Schlüssel |
UZQPWASKVYDSRV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


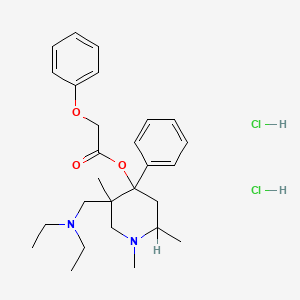
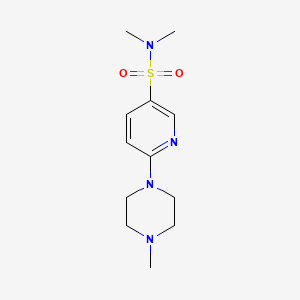

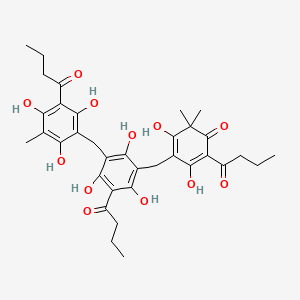
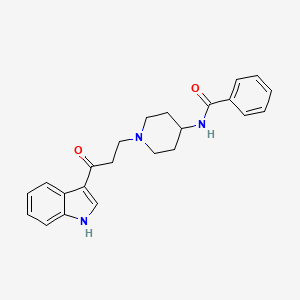
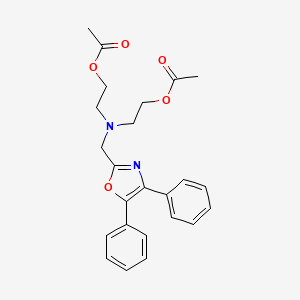
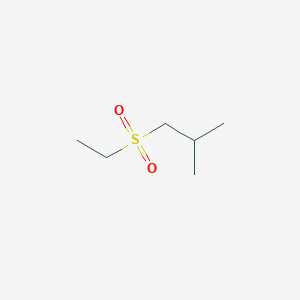
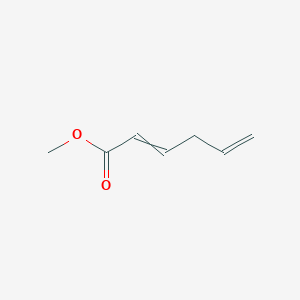
![N-[(2-Methylidenecyclopropyl)acetyl]glycine](/img/structure/B14677089.png)
